molecular formula C23H24N2O5S B3671195 2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(4-methoxyphenyl)acetamide

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(4-methoxyphenyl)acetamide

Cat. No.: B3671195
M. Wt: 440.5 g/mol
InChI Key: KZTLYZHDUHHGPP-UHFFFAOYSA-N
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Description

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes an acetamide group, a sulfonyl group, and two aromatic rings with ethoxy and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-ethoxybenzenesulfonyl chloride, is prepared by reacting 4-ethoxybenzenesulfonic acid with thionyl chloride.

    Coupling with aniline: The sulfonyl chloride is then reacted with aniline to form the sulfonamide intermediate.

    Acylation: The sulfonamide intermediate is acylated with 4-methoxyphenylacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    N-(4-methoxyphenyl)acetamide: A related compound with a similar structure but lacking the sulfonyl group.

Uniqueness

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its dual aromatic rings with ethoxy and methoxy substituents, along with the sulfonyl and acetamide groups, make it a versatile compound for various applications.

Properties

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-3-30-21-13-15-22(16-14-21)31(27,28)25(19-7-5-4-6-8-19)17-23(26)24-18-9-11-20(29-2)12-10-18/h4-16H,3,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTLYZHDUHHGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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